2-(Aminomethyl)pyrimidine oxalate
Description
Contextualization within Nitrogen Heterocycle Chemistry
2-(Aminomethyl)pyrimidine belongs to the family of nitrogen heterocycles, which are organic compounds containing a ring structure with at least one nitrogen atom. mdpi.com Pyrimidine (B1678525), a six-membered ring with two nitrogen atoms, is a fundamental core in this class. mdpi.commsu.edu Nitrogen heterocycles are ubiquitous in nature and form the structural basis for a vast array of biologically important molecules, including alkaloids, vitamins, and hormones. mdpi.comnih.gov
The pyrimidine ring is of paramount importance in biochemistry as it is a constituent of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA. nih.gov The arrangement of nitrogen atoms within the pyrimidine ring dictates the molecule's hydrogen bonding capabilities, which is crucial for the information storage and transfer functions of nucleic acids. rsc.orgrsc.org In medicinal chemistry, the pyrimidine scaffold is a common feature in many approved drugs due to its ability to interact with biological targets. mdpi.comnih.gov The presence of the amino group in 2-aminopyrimidine (B69317) derivatives is often considered a key pharmacophore that enhances their biological properties. researchgate.net
Significance of Aminomethyl Moieties in Ligand Design and Supramolecular Chemistry
The aminomethyl group (-CH₂NH₂) is a functional moiety that plays a significant role in molecular recognition and binding. In ligand design, this group provides a primary amine that is basic and can be protonated at physiological pH, allowing for ionic interactions with biological targets. cymitquimica.com The development of electrophilic ligands that can modify specific lysine (B10760008) residues on proteins is a major area of research, and aminomethyl-substituted molecules have been explored for this purpose. nih.govrsc.org For instance, aminomethyl salicylaldehydes have been shown to form stable imine adducts with lysine residues on protein surfaces, highlighting the group's utility in creating long-residence-time inhibitors. nih.gov
In the field of supramolecular chemistry, which studies chemical systems composed of multiple molecules held together by non-covalent forces, the aminomethyl group is a valuable building block. brighton.ac.uk Its ability to act as a hydrogen bond donor is critical for the self-assembly of complex structures. brighton.ac.uk These non-covalent interactions, including hydrogen bonds and ion-dipole interactions involving amine groups, are fundamental to host-guest chemistry, where a larger "host" molecule can bind a smaller "guest" molecule or ion. acs.orgnih.gov This principle is used to create systems for drug delivery, sensing, and the development of self-healing materials. brighton.ac.uk
Role of Oxalate (B1200264) Anion in Organic Salt and Coordination Compound Formation
The oxalate anion (C₂O₄²⁻) is the dianion of oxalic acid. byjus.com It is a key component in the formation of organic salts, which are ionic compounds resulting from the neutralization reaction between an organic base and an acid. teachy.ai In 2-(aminomethyl)pyrimidine oxalate, the basic amine group of 2-(aminomethyl)pyrimidine is protonated, and the oxalate anion serves as the counter-ion, forming a stable crystalline salt. biosynth.comteachy.ai
Beyond simple salt formation, the oxalate anion is widely recognized in coordination chemistry for its role as a ligand. byjus.comfiveable.me It typically functions as a bidentate chelating agent, meaning it can bind to a central metal atom at two points through its oxygen atoms. fiveable.mewikipedia.org This chelation forms a stable five-membered ring with the metal ion (MC₂O₂). wikipedia.orgwikipedia.org The versatility of the oxalate ligand is remarkable, as it can adopt numerous coordination modes, acting as a mono-, bi-, tri-, or tetradentate ligand, which leads to a high degree of structural diversity in the resulting coordination compounds. nih.govresearchgate.net This has led to extensive research into transition metal oxalate complexes for their interesting magnetic and electrochemical properties. wikipedia.orgnih.gov
Overview of Scholarly Research on this compound and Analogous Systems
Direct scholarly research focusing specifically on this compound is limited. However, extensive research exists on analogous systems, particularly derivatives of 2-aminopyrimidine, which are recognized as crucial intermediates in the synthesis of biomolecules and pharmaceuticals. iaea.org
The 2-aminopyrimidine scaffold is a key component in a wide range of biologically active compounds. ijpsjournal.com Research has demonstrated that derivatives of 2-aminopyrimidine possess a broad spectrum of activities, as summarized in the table below.
Table 2: Reported Biological Activities of 2-Aminopyrimidine Derivatives
| Biological Activity | Research Context | Citations |
|---|---|---|
| Anticancer | 2-aminopyrimidine is a core structure in several anticancer drugs like imatinib (B729) and palbociclib. | nih.gov |
| Antimicrobial | Various derivatives have been synthesized and shown to have antibacterial and antifungal properties. | researchgate.netijpsjournal.com |
| Antiviral | The pyrimidine core is investigated for its potential in developing antiviral agents. | researchgate.netijpsjournal.com |
| Anti-inflammatory | Certain 2-aminopyrimidine derivatives have demonstrated anti-inflammatory effects. | nih.gov |
| Antitrypanosomal | Novel 2-aminopyrimidine derivatives have shown activity against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness. | researchgate.net |
| Antiplasmodial | Derivatives have been tested for activity against Plasmodium falciparum, a causative organism of malaria. | researchgate.net |
| Neurological | A 2-aminomethyl-pyrimidine phenylethynyl derivative has been identified as a pure positive allosteric modulator (PAM) of the mGlu₅ receptor, a target for neurological disorders. | news-medical.net |
This body of research underscores the significance of the 2-aminopyrimidine moiety as a privileged scaffold in medicinal chemistry. nih.gov The synthesis and functionalization of this heterocyclic system remain an active area of investigation for the development of new therapeutic agents. iaea.org
Properties
IUPAC Name |
oxalic acid;pyrimidin-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.C2H2O4/c6-4-5-7-2-1-3-8-5;3-1(4)2(5)6/h1-3H,4,6H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNQJVOOBBMKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of 2-(Aminomethyl)pyrimidine
De Novo Synthesis Routes for the Pyrimidine (B1678525) Ring System
De novo synthesis provides a powerful method for constructing the pyrimidine ring from simpler, more readily available starting materials. microbenotes.com These methods involve the condensation of a three-carbon component with a compound containing an N-C-N unit, such as an amidine. nih.govorganic-chemistry.org
A classic and versatile approach is the Principal Synthesis, which involves the reaction between a 1,3-dielectrophilic compound and an amidine. For the synthesis of a 2-substituted pyrimidine, a key intermediate could be formed from precursors like malononitrile or cyanoacetamide, which are then cyclized with an appropriate amidine. researchgate.netacs.org
The general mechanism for de novo pyrimidine synthesis involves a sequence of condensation, cyclization, and aromatization steps. The process begins with the formation of carbamoyl phosphate from simpler molecules like bicarbonate and glutamine, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II). microbenotes.comcreative-proteomics.com This is followed by a series of enzymatic or chemical reactions that build the pyrimidine ring. nih.govwikipedia.org
Table 1: Key Reactions in De Novo Pyrimidine Synthesis
| Step | Reactants | Key Intermediate/Product |
|---|---|---|
| 1 | Bicarbonate, Glutamine, ATP | Carbamoyl phosphate |
| 2 | Carbamoyl phosphate, Aspartate | Carbamoyl aspartate |
| 3 | Carbamoyl aspartate | Dihydroorotate |
| 4 | Dihydroorotate | Orotate |
| 5 | Orotate, PRPP | Orotidine 5'-monophosphate (OMP) |
This table outlines the general biological de novo pathway, principles of which are applied in chemical synthesis.
A deconstruction-reconstruction strategy has also been developed for pyrimidine diversification. This approach involves converting existing pyrimidine structures into iminoenamines, which serve as surrogates for 1,3-dicarbonyl compounds, and then leveraging de novo synthesis principles to reconstruct a substituted pyrimidine. nih.gov
Functionalization and Derivatization of Pyrimidine Precursors
Once a pyrimidine ring is formed, or if starting from a pre-existing pyrimidine, specific functionalization is required to introduce the aminomethyl group at the C2 position. The C2, C4, and C6 positions of the pyrimidine ring are electron-deficient, making them susceptible to nucleophilic attack. wikipedia.org This property is key to introducing functional groups. nih.gov
A common strategy is to introduce a good leaving group, such as a halogen, at the C2 position. For example, 2-chloropyrimidine can serve as a versatile precursor. This can be achieved through various halogenation reactions. Subsequently, the chloro group can be displaced by a nucleophile to introduce the desired side chain. nih.gov Another approach involves the direct C-H functionalization of the pyrimidine ring, which has emerged as a powerful tool for creating C-N bonds at the C2 position. nih.govresearchgate.net This can afford pyrimidinyl iminium salt intermediates that can be converted into various amine products. researchgate.net
Introduction of the Aminomethyl Side Chain at the C2 Position
The introduction of the aminomethyl (-CH₂NH₂) group at the C2 position is the definitive step in forming the core of the target molecule. Several methods can be employed to achieve this transformation:
Reduction of a Nitrile: A highly effective method involves the synthesis of 2-cyanopyrimidine as an intermediate. The cyano group can then be reduced to an aminomethyl group. This reduction is typically achieved through catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon, or by using chemical reducing agents like lithium aluminum hydride. The synthesis of the precursor, 4-amino-2-methylpyrimidine-5-carbonitrile, followed by hydrogenation, is a documented scalable process for a related compound. researchgate.netacs.org
Nucleophilic Substitution: Starting with a 2-(halomethyl)pyrimidine, such as 2-(chloromethyl)pyrimidine, the aminomethyl group can be introduced via nucleophilic substitution with ammonia or a protected amine equivalent.
Aminomethylation: Direct aminomethylation at the C2 position of a suitably activated pyrimidine ring is also a potential route. Electrophilic aminomethylation has been noted as a possible reaction for substituted pyrimidines. wikipedia.org
A patent describes a process for preparing 2-methyl-4-amino-5-aminomethylpyrimidine by reacting a 2-methyl-4-amino-5-alkoxymethyl-pyrimidine with ammonia in the presence of a catalyst, demonstrating the conversion of an ether linkage to an amine on a pyrimidine side chain. google.comgoogle.com While this is at the C5 position, similar principles of amination could be explored for the C2 position.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of 2-(aminomethyl)pyrimidine. Key parameters that are typically adjusted include temperature, solvent, catalyst, and reaction time.
For multi-component reactions used in de novo synthesis, optimization involves screening different catalysts, bases, and solvents to improve yields, which can range from moderate to excellent (45-89%). nih.govnih.gov
In the case of functionalization reactions, such as the amination of 2-chloropyrimidine derivatives, microwave-assisted synthesis has been shown to be effective. Reactions can be performed at elevated temperatures (120–140 °C) for short durations (15–30 min) to achieve good yields. nih.gov
For reduction reactions, such as the hydrogenation of a 2-cyanopyrimidine, optimization involves selecting the appropriate catalyst, hydrogen pressure, and temperature to ensure complete conversion without over-reduction or side reactions. The development of scalable syntheses often focuses on convenient, high-yield steps suitable for industrial application. acs.org
Table 2: Example of Reaction Condition Optimization
| Entry | Acid | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) |
|---|---|---|---|---|
| 1 | PPA (85%) | 110 | 3 | Low Yield |
| 2 | PPA (85%) | 130 | 3 | Insignificant Improvement |
| 3 | PPA (87%) | 130 | 3 | Insignificant Improvement |
| 4 | PPA (80%) | 140 | - | 6% Conversion |
This table is adapted from a study on the cyclization of 2-(aminomethyl)pyridine, illustrating a typical optimization process by varying acid concentration and temperature. researchgate.net
Formation of 2-(Aminomethyl)pyrimidine Oxalate (B1200264) Salt
The final step in the preparation of the target compound is the formation of the oxalate salt. This is typically done to improve the stability, crystallinity, and handling properties of the parent amine.
Acid-Base Reaction Pathways
The formation of 2-(aminomethyl)pyrimidine oxalate is a straightforward acid-base reaction. 2-(Aminomethyl)pyrimidine contains two basic nitrogen centers: the amino group on the side chain and the nitrogen atoms within the pyrimidine ring. The side-chain amino group is generally the more basic of the two. Oxalic acid (C₂H₂O₄) is a dicarboxylic acid and acts as the proton donor.
The reaction pathway involves the protonation of the basic amino group of 2-(aminomethyl)pyrimidine by oxalic acid. This proton transfer results in the formation of a pyrimidin-2-ylmethanaminium cation and an oxalate anion, which then associate to form the ionic salt.
Reaction: C₅H₇N₃ + C₂H₂O₄ → [C₅H₈N₃]⁺[C₂HO₄]⁻
A study on the interaction between 2-aminopyrimidine (B69317) and oxalic acid confirmed the formation of a 1:1 adduct. researchgate.net Spectroscopic analysis indicated the formation of N⁺−H∙∙∙O⁻ intermolecular hydrogen bonding, which is characteristic of such acid-base interactions. The reaction is typically spontaneous and exothermic. researchgate.net The resulting salt, this compound, has the chemical formula C₅H₇N₃·C₂H₂O₄. biosynth.comscbt.com
Crystallization Techniques for Salt Isolation
The isolation of this compound as a stable, crystalline solid is typically achieved through a straightforward acid-base reaction between 2-(aminomethyl)pyrimidine and oxalic acid. The process leverages the basicity of the aminomethyl group and the acidic nature of oxalic acid to form a salt, which can then be crystallized from a suitable solvent system.
The general procedure involves dissolving the 2-(aminomethyl)pyrimidine free base in a polar solvent, such as isopropanol (IPA), methanol, or water. sciencemadness.orgresearchgate.net A solution of one molar equivalent of oxalic acid, often as a dihydrate, dissolved in the same or a compatible solvent is then added. researchgate.net The formation of the salt is often immediate, manifesting as a precipitate. In cases where precipitation is not spontaneous, the solution can be concentrated, cooled, or treated with a less polar anti-solvent, such as diethyl ether, to induce crystallization. sciencemadness.org
For obtaining high-purity, well-defined crystals suitable for analysis, slow evaporation of the solvent from the reaction mixture at room temperature over several days is a preferred method. researchgate.net The resulting crystals are typically collected by vacuum filtration, washed with a small amount of cold solvent or an anti-solvent to remove residual impurities, and dried under vacuum. sciencemadness.org The crystalline structure of such amine oxalate salts is heavily stabilized by extensive hydrogen bonding networks. These interactions occur between the protonated aminium cation, the oxalate anion, and in some cases, co-crystallized solvent molecules. sciencepublishinggroup.comresearchgate.netjournalspress.com Specifically, bifurcated N-H···O hydrogen bonds are common between the amine and the oxygen atoms of the oxalate. sciencepublishinggroup.com
| Parameter | Description | Common Examples | Reference |
|---|---|---|---|
| Reactants | Amine free base and oxalic acid (often dihydrate). | 2-(Aminomethyl)pyrimidine, Oxalic acid dihydrate | researchgate.net |
| Stoichiometry | Typically a 1:1 molar ratio of amine to oxalic acid for the mono-oxalate salt. | 1 eq. amine : 1 eq. oxalic acid | sciencemadness.org |
| Solvents | Polar protic solvents that can dissolve both reactants. | Isopropanol (IPA), Methanol, Water, Ethanol | sciencemadness.orgresearchgate.net |
| Anti-solvents | Less polar solvents used to reduce the solubility of the salt and induce precipitation. | Diethyl ether, Toluene | sciencemadness.org |
| Techniques | Methods to promote the formation of a supersaturated solution and subsequent crystallization. | Slow evaporation, Cooling/Refrigeration, Anti-solvent addition | sciencemadness.orgresearchgate.net |
| Isolation | Standard laboratory procedures for collecting the solid product. | Vacuum filtration, Washing with cold solvent, Drying under vacuum | sciencemadness.org |
Chemical Reactivity and Derivatization of this compound
The chemical character of this compound is defined by three distinct functional regions: the aromatic pyrimidine ring, the primary aminomethyl group, and the oxalate counter-ion. Each of these sites offers a platform for specific chemical transformations, allowing for the synthesis of a wide array of derivatives.
Reactions at the Pyrimidine Ring System
The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. researchgate.net This electronic characteristic makes the ring generally resistant to electrophilic aromatic substitution unless activated by potent electron-donating groups. researchgate.netbhu.ac.inresearchgate.net The 2-(aminomethyl) group, being an activating substituent, directs electrophilic attack to the C-5 position, which is the most electron-rich carbon on the ring. researchgate.netyoutube.com
Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the electron-poor C-4 and C-6 positions. bhu.ac.inyoutube.com The presence of a suitable leaving group at these positions facilitates displacement by a variety of nucleophiles. While the parent compound lacks a leaving group, derivatization (e.g., halogenation) could precede nucleophilic substitution.
| Reaction Type | Reagents & Conditions | Expected Product | Position | Reference |
|---|---|---|---|---|
| Electrophilic Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 5-Halo-2-(aminomethyl)pyrimidine derivative | C-5 | researchgate.net |
| Electrophilic Nitration | HNO3/H2SO4 (requires activating groups) | 5-Nitro-2-(aminomethyl)pyrimidine derivative | C-5 | researchgate.netbhu.ac.in |
| Nucleophilic Substitution (on a pre-halogenated ring) | Amines, Alkoxides, Thiolates (e.g., R-NH2, NaOR, NaSR) | 4- or 6-substituted pyrimidine derivative | C-4, C-6 | rsc.orgresearchgate.netnih.gov |
Transformations of the Aminomethyl Group
The primary aliphatic amine of the aminomethyl group is a versatile nucleophilic center and is readily derivatized through a variety of standard organic reactions. These transformations are fundamental in medicinal chemistry for modifying a molecule's physicochemical properties.
N-Acylation to form amides is one of the most common transformations. This can be achieved using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using activating agents. mdpi.comresearchgate.net This reaction is crucial in the synthesis of peptides and other biologically active compounds. nih.gov
N-Alkylation with alkyl halides can produce secondary and tertiary amines, though over-alkylation to form a quaternary ammonium salt is a potential side reaction. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary and tertiary amines.
Other significant transformations include the formation of sulfonamides by reacting the amine with sulfonyl chlorides, and the formation of Schiff bases (imines) through condensation with aldehydes or ketones.
| Reaction | Reagents | Product Functional Group | Reference |
|---|---|---|---|
| N-Acylation | Acyl chloride (RCOCl), Acid anhydride ((RCO)2O) | Amide | mdpi.comnih.gov |
| N-Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine | nih.gov |
| Reductive Amination | Aldehyde/Ketone (RCHO/R2CO), Reducing agent (e.g., NaBH3CN) | Secondary/Tertiary Amine | nih.gov |
| N-Sulfonylation | Sulfonyl chloride (RSO2Cl) | Sulfonamide | nih.gov |
| Schiff Base Formation | Aldehyde (RCHO) or Ketone (R2CO) | Imine (Schiff Base) | researchgate.net |
Reactivity of the Oxalate Anion
The oxalate anion (C₂O₄²⁻) is not merely an inert counter-ion; it possesses its own distinct chemical reactivity. Its most prominent feature is its ability to act as a bidentate chelating ligand, forming stable five-membered rings with a wide variety of metal ions. fiveable.mefiveable.mewikipedia.org This property is utilized in coordination chemistry and can be exploited to form metal-organic complexes. wikipedia.orgpurdue.edu For example, it readily forms complexes with transition metals like iron(III) and cobalt(III). wikipedia.org
The oxalate anion can also undergo decomposition. Thermal decomposition of ammonium oxalate salts, for instance, can yield products like oxamide, carbon monoxide, carbon dioxide, and water upon heating. scielo.br The exact products and decomposition temperatures depend on the specific cation and atmospheric conditions. scielo.br Furthermore, the oxalate ion can be oxidized by strong oxidizing agents, such as potassium permanganate, in a reaction that ultimately yields carbon dioxide gas. wikipedia.org This redox reaction is a classic example used in quantitative analysis.
| Reaction Type | Conditions/Reagents | Description | Products | Reference |
|---|---|---|---|---|
| Coordination/Chelation | Transition metal ions (e.g., Fe3+, Co3+, Ni2+) | Acts as a bidentate ligand to form stable metal complexes. | Metal-oxalate complexes (e.g., [Fe(C2O4)3]3-) | wikipedia.orgwikipedia.orgpurdue.edu |
| Thermal Decomposition | Heating (Temperatures vary, e.g., >70-150°C) | Breakdown of the salt into smaller molecules. | CO, CO2, H2O, Amides (e.g., Oxamide) | scielo.brscielo.br |
| Oxidation | Strong oxidizing agents (e.g., KMnO4) | Redox reaction where oxalate is oxidized. | Carbon dioxide (CO2) | wikipedia.org |
| Precipitation | Divalent cations (e.g., Ca2+) | Formation of insoluble salts. | Insoluble metal oxalates (e.g., CaC2O4) | fiveable.memdpi.com |
Crystallographic and Structural Investigations
Single-Crystal X-ray Diffraction Studies of 2-(Aminomethyl)pyrimidine Oxalate (B1200264)
The molecular conformation describes the spatial arrangement of atoms in the 2-(aminomethyl)pyrimidine cation and the oxalate anion.
Pyrimidin-2-ylmethanaminium Cation: It is expected that a proton transfer would occur from the acidic oxalic acid to the more basic nitrogen atom of the pyrimidine (B1678525) ring, forming the pyrimidin-2-ylmethanaminium cation. nih.gov This protonation leads to a widening of the C-N-C angle within the pyrimidine ring compared to the unprotonated form. nih.gov The pyrimidine ring itself would be largely planar. The aminomethyl group (-CH₂NH₃⁺) attached to the ring introduces conformational flexibility around the C-C and C-N single bonds, allowing for various rotational conformations (syn or anti) relative to the ring. nih.gov
Oxalate Anion: The oxalate anion (C₂O₄²⁻ or HC₂O₄⁻) is relatively planar, though slight twisting between the two carboxylate groups can occur. nih.govhw.ac.uk The bond lengths within the carboxylate groups would indicate the degree of charge delocalization. mdpi.com
Crystal packing describes how the individual cations and anions are arranged to form a stable, repeating three-dimensional lattice. This arrangement is governed by the drive to maximize stabilizing intermolecular interactions and achieve efficient packing. In similar pyrimidine-based salts, the cations and anions are often linked into chains, sheets, or more complex three-dimensional networks through a variety of intermolecular forces.
Analysis of Supramolecular Architectures in the Solid State
The solid-state structure of 2-(aminomethyl)pyrimidine oxalate is best described as a supramolecular architecture, where non-covalent interactions dictate the assembly of the ionic components.
Hydrogen bonds are the most significant interactions in directing the crystal packing of amine salts. The protonated aminomethyl group (-NH₃⁺) and the pyrimidine ring N-H are strong hydrogen bond donors, while the oxygen atoms of the oxalate anion are strong acceptors.
C–H···O Interactions: Weaker C–H···O hydrogen bonds, involving the C-H bonds of the pyrimidine ring as donors and the oxalate oxygens as acceptors, would also contribute to the stability of the crystal lattice.
N–H···N Interactions: In some pyrimidine structures, N–H···N interactions can link cations together, forming dimeric or polymeric motifs.
Table 1: Expected Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Interaction Type | Expected Role |
| Amino Group (N-H) | Oxalate (O) | Strong Hydrogen Bond | Primary driver of cation-anion recognition and assembly. |
| Pyrimidine Ring (N-H) | Oxalate (O) | Strong Hydrogen Bond | Key interaction for forming supramolecular synthons. |
| Pyrimidine Ring (C-H) | Oxalate (O) | Weak Hydrogen Bond | Secondary stabilization of the crystal packing. |
| Amino Group (N-H) | Pyrimidine Ring (N) | Hydrogen Bond | Possible cation-cation linkage, depending on packing. |
van der Waals Forces: These non-specific attractive forces exist between all atoms and are crucial for efficient packing in the crystal.
Electrostatic Interactions: The fundamental attraction between the positively charged pyrimidin-2-ylmethanaminium cation and the negatively charged oxalate anion is the primary force holding the salt together. The distribution of these charges throughout the crystal lattice dictates the long-range order.
In-depth Structural Analysis of this compound Remains Elusive Due to Lack of Published Data
A thorough investigation into the crystallographic and spectroscopic properties of the chemical compound this compound has revealed a significant gap in publicly available scientific literature. Despite concerted efforts to locate detailed research findings, specific data on the crystal structure, potential polymorphs, solvates, and in-depth vibrational spectroscopy for this particular compound could not be sourced from existing scholarly articles and databases.
The inquiry, which aimed to construct a detailed scientific article based on a provided outline, was unable to proceed due to the absence of foundational experimental data. The intended article was to focus on the structural characterization of polymorphs and solvates, as well as the spectroscopic probing of the molecular structure and interactions in the solid state.
While searches did identify the compound's existence, along with its CAS number (866625-10-7) and molecular formula (C₅H₇N₃·C₂H₂O₄), they did not yield any peer-reviewed studies presenting crystallographic data such as unit cell dimensions, space group, or atomic coordinates. scbt.combiosynth.comsigmaaldrich.com Similarly, detailed analyses using techniques like infrared (IR) or Raman spectroscopy to elucidate the solid-state molecular interactions of this compound are not described in the accessible scientific domain.
Information on closely related, but structurally distinct, compounds like 2-Aminopyrimidinium hydrogen oxalate monohydrate is available. However, the structural differences between an amino (-NH₂) and an aminomethyl (-CH₂NH₂) substituent on the pyrimidine ring mean that the crystallographic and spectroscopic data for one cannot be attributed to the other.
Coordination Chemistry and Metal Organic Frameworks
2-(Aminomethyl)pyrimidine as a Chelating Ligand
Chelating ligands are molecules that can form two or more separate coordinate bonds with a central metal ion, typically resulting in the formation of one or more rings. This "chelate effect" leads to complexes with enhanced thermodynamic stability compared to those formed by analogous monodentate ligands. 2-(Aminomethyl)pyrimidine is an effective chelating agent, utilizing nitrogen atoms from both the pyrimidine (B1678525) ring and the amino group to bind to a metal center.
2-(Aminomethyl)pyrimidine functions as a classic bidentate N,N'-donor ligand. Coordination with a metal ion occurs through one of the nitrogen atoms of the pyrimidine ring and the nitrogen atom of the exocyclic aminomethyl group. This coordination mode results in the formation of a highly stable five-membered chelate ring.
This chelating behavior is analogous to that of the well-studied ligand 2-(aminomethyl)pyridine (amp), which also forms bidentate complexes. nih.govacs.org In reactions with dirhodium(II) centers, for instance, 2-(aminomethyl)pyridine has been shown to form both ax-eq and eq-eq chelates, demonstrating the versatility of this structural motif. acs.org The formation of such chelates is a stepwise process that can be influenced by reaction conditions and the nature of the metal center. nih.govacs.org The pyrimidine ring, like pyridine, provides a sterically accessible and electronically suitable nitrogen atom for coordination. mdpi.com The aminomethyl group's flexibility allows it to position its nitrogen donor atom optimally to complete the chelate ring with the metal ion.
Table 1: Potential Coordination Modes of 2-(Aminomethyl)pyrimidine
| Coordination Mode | Donor Atoms Involved | Resulting Structure |
|---|---|---|
| Bidentate Chelation | Pyrimidine Ring N, Aminomethyl N | Formation of a 5-membered ring with the metal center |
According to Ligand Field Theory (LFT), the interaction between a metal ion's d-orbitals and the orbitals of surrounding ligands leads to a splitting of the d-orbitals into different energy levels. wikipedia.org The magnitude of this splitting (Δ) is influenced by the geometry of the complex, the charge on the metal ion, and the nature of the ligands, as described by the spectrochemical series. wikipedia.org
As an N,N'-donor ligand, 2-(aminomethyl)pyrimidine is expected to induce a moderate to strong ligand field. Nitrogen-donating ligands like pyrimidines and amines typically create a larger d-orbital splitting than water or halide ions but a smaller splitting than cyanide or carbon monoxide. The electronic properties and, consequently, the color and magnetic behavior of the resulting metal complex are directly influenced by this splitting.
For a transition metal complex, the absorption of light can promote an electron from a lower-energy d-orbital to a higher-energy one, a phenomenon known as a d-d transition. nih.gov The energy of this transition corresponds to the ligand field splitting energy (Δ). The specific electronic structure will depend on the coordination geometry. For example, in an octahedral complex, the five d-orbitals split into a lower-energy t₂g set and a higher-energy eg set. In a square planar complex, a more complex splitting pattern emerges. The strength of the ligand field created by 2-(aminomethyl)pyrimidine will determine whether a complex is high-spin or low-spin, which in turn dictates its magnetic properties.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving 2-(aminomethyl)pyrimidine typically involves the reaction of a metal salt (e.g., chloride, nitrate, or perchlorate) with the ligand in a suitable solvent. The stoichiometry of the reactants, temperature, and choice of solvent can be adjusted to target specific coordination geometries and nuclearities.
Mononuclear complexes contain a single metal center coordinated by one or more ligand molecules. These are often synthesized by reacting a metal salt with a stoichiometric amount of the 2-(aminomethyl)pyrimidine ligand. For example, reacting a metal(II) halide with two equivalents of the ligand could yield a complex with the general formula [M(L)₂X₂], where M is the metal, L is the 2-(aminomethyl)pyrimidine ligand, and X is a halide.
The resulting geometry can vary. For instance, copper(II) complexes with aminopyrimidine ligands have been shown to adopt square planar or square pyramidal geometries. researchgate.netnih.gov The characterization of these complexes relies on techniques such as single-crystal X-ray diffraction to determine the precise molecular structure, bond lengths, and angles. Spectroscopic methods like FT-IR are used to confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the N-H and pyrimidine ring bands. mdpi.com UV-Vis spectroscopy provides information about the d-d electronic transitions, which is related to the ligand field environment. mdpi.com
Table 2: Representative Mononuclear Complexes with Related Aminopyridine/Aminopyrimidine Ligands
| Complex Formula | Metal Ion | Ligand | Coordination Geometry | Reference |
|---|---|---|---|---|
| [Cu(3-aminopyridine)₂(NCS)₂] | Cu(II) | 3-Aminopyridine | Square Planar | nih.gov |
| Cu(dimpyr)₂(H₂O)₂₂·2H₂O | Cu(II) | 2-amino-6-methylpyrimidin-4-(1H)-one | Square Planar | mdpi.com |
Oligonuclear (containing a few metal ions) and polymetallic (containing many metal ions) complexes can be formed when ligands bridge between multiple metal centers. While 2-(aminomethyl)pyrimidine typically acts as a chelating ligand to a single metal, it is possible to design systems where it could, under specific conditions, act as a bridge. More commonly, polymetallic structures are formed through the use of additional bridging ligands, such as halides, acetate, or oxalate (B1200264) ions, which are often present from the starting materials. nih.govacs.orgresearchgate.net
For example, studies on 2-(aminomethyl)pyridine with dirhodium(II) acetate showed that the ligand could initially interconnect dirhodium units before a slower chelation process occurred. nih.govacs.org The synthesis of such complexes often requires careful control over reaction conditions to favor the formation of bridged structures over mononuclear species. Characterization techniques for these complexes are similar to those for mononuclear species, with magnetic susceptibility measurements being particularly important for understanding the electronic interactions between the bridged metal centers. nih.gov
Design and Fabrication of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are extended crystalline materials constructed from metal ions or clusters linked by organic ligands. usf.edu The properties of these materials, such as porosity, stability, and functionality, are highly tunable based on the choice of metal and organic linker. mdpi.com
Pyrimidine-containing ligands are excellent building blocks for MOFs due to their rigid structure and well-defined coordination vectors. rsc.orgresearchgate.net Ligands like 2-(aminomethyl)pyrimidine can be used to create extended networks. In its role as a bidentate chelating ligand, it would typically terminate a coordination site on a metal node. However, if used with metal centers that have multiple available coordination sites, it can direct the assembly of larger structures.
The fabrication of CPs and MOFs typically involves solvothermal or hydrothermal synthesis, where the metal salt and organic linker are heated in a solvent for a period of time, allowing for the slow growth of crystalline material. researchgate.net The resulting network structure—whether it is a 1D chain, a 2D layer, or a 3D framework—depends on the coordination geometry of the metal ion and the connectivity of the ligand. nih.govmdpi.com For instance, 2,2'-bipyrimidine has been used to construct 1D coordination polymers by bridging metal-halide units. nih.gov Similarly, pyrimidine-dicarboxylate ligands have been employed to build 3D MOFs with luminescent properties. mdpi.com The incorporation of a functional group like aminomethyl on the pyrimidine backbone could introduce additional functionality into the pores of a MOF, potentially influencing its sorption or catalytic properties. rsc.org
Role of Oxalate as a Bridging Ligand in Extended Structures
The oxalate anion (ox²⁻) is a highly versatile ligand in coordination chemistry, primarily due to its ability to bridge multiple metal centers and facilitate the formation of extended one-, two-, and three-dimensional structures. nih.govias.ac.inresearchgate.net Its efficacy stems from its various coordination modes. The most common is the bis-bidentate mode, where it chelates to two different metal ions, creating a robust linkage. nih.govnih.govmdpi.com This bridging capability is fundamental in constructing polymeric chains and networks. nih.govresearchgate.net
The oxalate ligand is an excellent mediator for magnetic interactions between paramagnetic metal ions, capable of propagating both ferromagnetic and antiferromagnetic coupling. nih.govnih.govmdpi.com The nature and magnitude of these interactions are highly sensitive to subtle structural parameters, such as the distance between metal centers and the planarity of the bridging oxalate group. nih.govnih.gov This makes oxalate a crucial component in the design of molecular-based magnets. nih.govias.ac.in In combination with terminal ligands like pyrimidine derivatives, which can control dimensionality and prevent further polymerization, oxalate bridges are instrumental in assembling complex supramolecular architectures. mdpi.com
Structural Topologies of Coordination Assemblies
The combination of bridging ligands like oxalate and terminal or secondary bridging ligands such as pyrimidine derivatives gives rise to a rich variety of structural topologies. The final dimensionality of the coordination assembly is dictated by the coordination preferences of the metal ion and the geometry of the organic ligands.
1D Chains: Simple, linear, or zigzag chains are a common motif. researchgate.netrsc.org These often form when metal ions are linked sequentially by bis-bidentate oxalate anions, with pyrimidine-type ligands occupying the remaining coordination sites on the metal center. rsc.org For example, in the complex [Cu(ox)(py)₂], copper(II) units are bridged by oxalate anions to form zigzag polymeric chains. rsc.org
2D Layers: When the connectivity extends in two dimensions, layered structures, often with a honeycomb-like topology, can be formed. acs.orgresearchgate.netnih.govmdpi.com This typically occurs when metal centers have sufficient coordination sites to be linked by bridging ligands in more than one direction.
3D Frameworks: The creation of three-dimensional frameworks represents the highest level of structural complexity. acs.org These materials are often porous and are of significant interest for applications in gas storage, separation, and catalysis. The formation of 3D networks can be achieved through the interlinking of 1D chains or 2D layers or by using metal ions and ligands that promote extension in all three dimensions. acs.orgrsc.org For instance, bimetallic systems with alternating metal ions connected by oxalate anions can form robust 3D networks. acs.org
Influence of Various Metal Centers on Architecture
The choice of the metal center is a critical factor that profoundly influences the final architecture and properties of the coordination assembly. Different metal ions exhibit distinct coordination numbers, preferred geometries, and electronic configurations, which direct the self-assembly process.
Cu(II): Copper(II) ions typically adopt a distorted octahedral or square pyramidal geometry due to the Jahn-Teller effect. In oxalate-bridged structures, this often leads to dimeric units or 1D chains. nih.govmdpi.comrsc.org The coordination environment is frequently completed by N-donor ligands like pyrimidines. nih.gov
Co(II/III): Cobalt ions, particularly Co(II), are known for their interesting magnetic properties, including the potential for spin crossover behavior in specific ligand fields. researchgate.netnih.gov In oxalate frameworks, Co(II) is often found in an octahedral environment, contributing to the formation of extended networks with significant magnetic interactions. nih.govrsc.org
Ni(II): Nickel(II) ions typically favor octahedral coordination, making them suitable for building stable 2D and 3D frameworks. acs.orgnih.govacs.org They readily form complexes with both oxalate and pyrimidine-type ligands, leading to robust structures.
Cr(III): Chromium(III) is often used in conjunction with other divalent metals to create bimetallic oxalate-based networks. These materials can exhibit ferromagnetic ordering and form chiral 3D structures. acs.org
Ag(I): Silver(I) ions have a more flexible coordination geometry, often linear or trigonal, which can lead to different structural outcomes compared to the octahedral preferences of many first-row transition metals. acs.org The interaction of Ag(I) with pyrimidine nucleobases has been a subject of significant interest. nih.gov
Magnetic Properties of Metal Complexes and Coordination Polymers
The magnetic properties of coordination polymers built from pyrimidine analogs and oxalate bridges are a major focus of research, driven by the potential to create materials with tailored magnetic behaviors, such as molecular magnets and spin-crossover switches.
Analysis of Spin Crossover Phenomena
Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. mdpi.com This property is of great interest for developing molecular switches and memory devices. researchgate.net
While oxalate itself is not typically a ligand that induces SCO, coordination polymers incorporating pyrimidine and pyridine-like ligands with metal ions like Fe(II) and Co(II) are prime candidates for exhibiting this behavior. nih.govacs.orgrsc.org Theoretical studies on Co-pyrimidine complexes suggest that a spin transition process can be induced, accompanied by a geometric change in the molecule. nih.gov The pyrimidine ligand can modulate the ligand field strength around the metal center to a critical level where both LS and HS states are energetically accessible. mdpi.com The cooperativity of the spin transition can be influenced by intermolecular interactions within the crystal lattice, including those involving guest solvent molecules. researchgate.net
Theoretical Approaches to Understanding Magnetic Coupling
Theoretical calculations are indispensable tools for understanding and predicting the magnetic properties of coordination complexes. Several approaches are used to analyze magnetic coupling:
Density Functional Theory (DFT): DFT is widely used to calculate the magnetic exchange coupling constant (J), which quantifies the strength and nature of the interaction between two spin centers. nih.gov By comparing the energies of the high-spin and broken-symmetry spin states, the J value can be determined, providing insight into whether the coupling is ferromagnetic (J > 0) or antiferromagnetic (J < 0).
Heisenberg-Dirac-van Vleck (HDvV) Model: This phenomenological model uses a spin Hamiltonian to describe the energetics of the coupled spin states. tum.de It is often used to fit experimental magnetic susceptibility data and extract empirical J values.
These theoretical tools, combined with experimental data, allow for the development of magneto-structural correlations, which relate specific structural features, like bond angles and distances, to the observed magnetic properties. mdpi.comnih.govnih.gov
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods)
Quantum chemical calculations are essential for predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to study pyrimidine (B1678525) derivatives. nih.govnih.govresearchgate.net DFT, particularly with functionals like B3LYP, offers a good balance between accuracy and computational cost for systems of this size. nih.govmdpi.com Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide higher accuracy but are more computationally demanding. nih.govresearchgate.netacs.org These methods are foundational for analyzing the molecule's structure, stability, and reactivity.
The electronic structure dictates the chemical properties of a molecule. For 2-(Aminomethyl)pyrimidine oxalate (B1200264), this involves understanding the distribution of electrons within the pyrimidine ring, the aminomethyl group, and the oxalate counter-ion.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. nih.govijcce.ac.ir For pyrimidine derivatives, the HOMO is typically a π-orbital located on the pyrimidine ring, while the LUMO is a π*-antibonding orbital. Calculations on related pyrimidine compounds show that the energy gap can be tuned by substituents. nih.govbenthamdirect.com For instance, in a study of 2-amino-4-methoxy-6-methylpyrimidine, the calculated HOMO-LUMO gap indicated that charge transfer occurs within the molecule. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map is a visual tool for identifying the electrophilic and nucleophilic sites of a molecule. For pyrimidine derivatives, the nitrogen atoms of the ring are typically regions of negative potential (nucleophilic), while the hydrogen atoms of the amino group are regions of positive potential (electrophilic). benthamdirect.comtandfonline.com The MEP for 2-(Aminomethyl)pyrimidine oxalate would show negative potential around the pyrimidine nitrogens and the oxalate oxygens, indicating likely sites for hydrogen bonding.
The following table presents example HOMO-LUMO data for related pyrimidine compounds, calculated using DFT methods, to illustrate typical values.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE eV) | Calculation Method |
| 2-amino-4-methoxy-6-methylpyrimidine nih.gov | -6.21 | -1.23 | 4.98 | DFT/B3LYP/6-311++G(d,p) |
| 2-amino-5-bromo-6-methyl-4-pyrimidinol nih.gov | -6.65 | -2.01 | 4.64 | DFT/B3LYP/6-311++G(d,p) |
| Diethyl {5-[...]-tetrahydropyrimidin-4-yl}phosphonate ijcce.ac.ir | -5.99 | -1.97 | 4.02 | DFT/B3LYP/6-311++G(d,p) |
Determining the most stable three-dimensional structure is a critical first step in computational analysis. Geometry optimization calculations find the lowest energy arrangement of atoms in a molecule. mdpi.com For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles of both the 2-(aminomethyl)pyrimidinium cation and the oxalate anion.
Geometry Optimization: DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly used to obtain optimized geometries that show good agreement with experimental data from X-ray crystallography. nih.govresearchgate.netijcce.ac.ir For related 2-aminopyrimidine (B69317) structures, calculations have confirmed the planarity of the pyrimidine ring and the pyramidal geometry of the amino group. researchgate.net The presence of the oxalate counter-ion would influence the geometry of the aminomethylpyrimidine moiety through ionic and hydrogen bonding interactions.
Conformational Analysis: The aminomethyl group introduces conformational flexibility due to rotation around the C-C and C-N single bonds. Computational studies on aminopyrimidines have investigated the energy barriers to internal rotation and inversion of the amino group. nih.govacs.org These studies show that the energy barriers are dependent on the level of theory and basis set used, with higher-level calculations like CCSD(T) often required for accurate results. nih.govacs.org A conformational analysis of this compound would involve mapping the potential energy surface as a function of the key dihedral angles to identify the global minimum energy conformer and the energy barriers between different stable conformations.
The table below shows selected optimized bond lengths for 2-aminopyrimidine calculated at different levels of theory, illustrating the typical results from such calculations.
| Parameter | Bond | MP2/6-311++G researchgate.net | B3LYP/6-311++G researchgate.net |
| Bond Length (Å) | N1-C2 | 1.346 | 1.346 |
| C2-N3 | 1.345 | 1.345 | |
| C2-N(amino) | 1.365 | 1.372 | |
| N3-C4 | 1.340 | 1.339 | |
| C4-C5 | 1.393 | 1.400 | |
| C5-C6 | 1.391 | 1.397 | |
| C6-N1 | 1.342 | 1.341 |
Prediction and Interpretation of Spectroscopic Signatures
Computational methods are invaluable for predicting and interpreting various types of spectra, allowing for a detailed assignment of experimental spectral features to specific molecular motions or electronic transitions.
Simulated Infrared (IR) and Raman spectra are powerful tools for identifying functional groups and confirming molecular structures. DFT calculations can predict the harmonic vibrational frequencies, IR intensities, and Raman activities of a molecule. nih.govnih.gov
For pyrimidine derivatives, DFT calculations have been successfully used to assign the vibrational modes observed in experimental FTIR and FT-Raman spectra. nih.govnih.gov The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical method, leading to excellent agreement with experimental data. nih.gov A similar approach for this compound would allow for the assignment of characteristic vibrations, such as the pyrimidine ring stretching modes, the NH₂ scissoring and wagging modes of the aminomethyl group, and the symmetric and asymmetric stretching modes of the carboxylate groups in the oxalate anion. nih.govresearchgate.net Studies on oxalate salts show characteristic bands for the C-O and C-C stretching vibrations, which are sensitive to the anion's symmetry and coordination environment. nih.govsurrey.ac.uk
The following table presents a comparison of experimental and calculated (scaled) vibrational frequencies for key modes in a related compound, 2-amino-5-nitropyrimidine, demonstrating the accuracy of DFT predictions.
| Assignment | Experimental FT-IR (cm⁻¹) nih.gov | Experimental FT-Raman (cm⁻¹) nih.gov | Calculated (Scaled) B3LYP/6-311++G(d,p) (cm⁻¹) nih.gov |
| NH₂ Asymmetric Stretch | 3421 | 3422 | 3436 |
| NH₂ Symmetric Stretch | 3316 | 3315 | 3329 |
| Pyrimidine Ring Stretch | 1639 | 1639 | 1640 |
| NH₂ Scissoring | 1558 | 1559 | 1560 |
| NO₂ Asymmetric Stretch | 1502 | 1503 | 1506 |
| NO₂ Symmetric Stretch | 1349 | 1350 | 1350 |
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. ijcce.ac.irmdpi.comstackexchange.com
For various pyrimidine derivatives, TD-DFT calculations have accurately predicted the main absorption bands, which typically correspond to π→π* and n→π* transitions. nih.govijcce.ac.irbenthamdirect.com The choice of functional and the inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), are critical for achieving good agreement with experimental spectra. ijcce.ac.irchemrxiv.org Modeling the UV-Vis spectrum of this compound would involve calculating the vertical excitation energies. The lowest energy transitions would likely be π→π* transitions within the pyrimidine ring, and their calculated wavelengths could be compared directly with experimental measurements. Modeling emission spectra (fluorescence) is more complex, as it requires optimizing the geometry of the first excited state. stackexchange.com
This table provides example TD-DFT results for the main electronic transition of related pyrimidine compounds in different solvents.
| Compound | Solvent | Calculated λmax (nm) ijcce.ac.ir | Experimental λmax (nm) ijcce.ac.ir | Transition Type |
| Pyrimidinyl Phosphonate 2 | Gas Phase | 309.8 | - | HOMO -> LUMO |
| Pyrimidinyl Phosphonate 2 | Methanol | 321.4 | 325.0 | HOMO -> LUMO |
| Pyrimidinyl Phosphonate 2 | Dioxane | 320.1 | 322.0 | HOMO -> LUMO |
Investigation of Intermolecular Interactions and Supramolecular Stability
In the solid state, the properties of this compound are governed by its crystal packing and the network of intermolecular interactions. The protonated aminomethylpyrimidine cation and the oxalate anion are held together by strong electrostatic forces and a network of hydrogen bonds.
Periodic DFT calculations, which account for the repeating nature of the crystal lattice, can be used to optimize the crystal structure and calculate the lattice energy. nih.gov This provides a measure of the supramolecular stability. Analysis tools like Hirshfeld surface analysis can be used to visualize and quantify the different types of intermolecular contacts within the crystal, highlighting the relative importance of hydrogen bonding, and other weaker interactions in determining the packing arrangement. acs.orgtandfonline.com Studies on similar oxalate salts have shown that strong O-H···O and N-H···O hydrogen bonds often dominate the crystal packing, forming extensive chains, sheets, or three-dimensional networks. researchgate.netjournalspress.com
Dynamics and Reaction Mechanism Studies (e.g., Tautomerism, Proton Transfer)
The dynamic behavior of 2-(aminomethyl)pyrimidine is a subject of significant interest in computational chemistry, particularly concerning the phenomena of tautomerism and proton transfer. These processes are fundamental to understanding the compound's reactivity, stability, and potential interactions in various chemical and biological environments. As direct experimental and computational studies on this compound are limited, insights are often drawn from theoretical modeling of closely related pyrimidine derivatives.
Tautomerism
Tautomerism involves the migration of a proton, typically accompanied by a switch of a single bond and adjacent double bond. In the case of the 2-(aminomethyl)pyrimidinium cation, the pyrimidine ring and the aminomethyl substituent offer several potential sites for tautomeric shifts. Computational studies on analogous aminopyrimidine systems provide a framework for understanding the likely tautomeric equilibria.
Derivatives of 4-hydroxypyrimidine, for instance, can undergo keto-enol tautomerization. researchgate.netnih.gov While solid-state studies often show a preference for the keto form, the presence of different tautomers can be observed in solution and influenced by intermolecular interactions like hydrogen bonding. researchgate.netnih.gov For 2-aminopyrimidine derivatives, amino-imino tautomerism is a key consideration. The equilibrium between the amino and imino forms can be significantly influenced by the solvent and the electronic nature of other substituents on the pyrimidine ring. ias.ac.innih.gov
Computational models, particularly those using Density Functional Theory (DFT), have been employed to predict the relative stabilities of different tautomers. For example, in studies of isocytosine, a structural fragment of guanine, DFT calculations have shown that the relative energies of its minor tautomers are sensitive to the electronic properties of substituents at the 5-position. nih.gov Electron-donating groups tend to stabilize the imino tautomer, while electron-accepting groups destabilize it. nih.gov These findings suggest that the aminomethyl group at the 2-position of the pyrimidine ring, being an electron-donating group, could influence the tautomeric equilibrium.
A review of pyrazolo[3,4-d]pyrimidine derivatives highlights the use of DFT and Hartree-Fock methods to study tautomeric forms and their relative energies. researchgate.net Such studies often calculate parameters like total energies, relative Gibbs free energy, and dipole moments to determine the most stable tautomer under different conditions. researchgate.net
Table 1: Theoretical Tautomer Analysis of Related Pyrimidine Derivatives This table presents a summary of computational findings on the tautomerism of pyrimidine derivatives analogous to 2-(aminomethyl)pyrimidine. The data is collated from various theoretical studies and provides insight into the potential tautomeric behavior of the target compound.
| Compound/Tautomer System | Computational Method | Key Findings | Reference |
| 2-Amino-5,6-dimethylpyrimidin-4-one | X-ray Diffraction, IR Spectroscopy | Solid state primarily exists as the 1H-keto tautomer, with evidence of the 4-hydroxy tautomer. A second polymorphic form contains a 1:1 ratio of 1H-keto and 3H-keto tautomers. | researchgate.netnih.gov |
| Isocytosine Derivatives | DFT | The relative stability of the imino tautomer is influenced by substituents at the 5-position. Electron-donating groups increase stability. | nih.gov |
| 4-Aminopyrazolo[3,4-d]pyrimidine | DFT (B3LYP/6-31G**) | Calculations of energy and dipole moments for various tautomers identified the most stable forms. | researchgate.net |
| N-Arylindazoles and Aza-derivatives | DFT | Analysis of the Cambridge Structural Database coupled with DFT calculations revealed structural preferences in the solid state. | jchemrev.com |
Proton Transfer
Proton transfer is a fundamental reaction step in many chemical and biological processes. For the 2-(aminomethyl)pyrimidinium cation, proton transfer can occur intramolecularly between the pyrimidine ring nitrogens and the aminomethyl group, or intermolecularly with solvent molecules or other reagents. The oxalate counter-ion itself can participate in proton transfer events.
Computational studies on the protonation of pyrimidine and its amino derivatives have provided valuable data on the most likely sites of protonation. Ab initio calculations have shown that for 2-pyrimidinamine, the ring nitrogen atoms (N-1 and N-3) are more basic and thus more likely to be protonated than the exocyclic amino group. nih.gov This is a critical consideration for the 2-(aminomethyl)pyrimidinium cation, where the positive charge is localized.
The study of excited-state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)pyrimidines offers further parallels. nih.govnih.gov In these systems, a rapid proton transfer from a hydroxyl group to a pyrimidine nitrogen occurs in the excited state, leading to a non-radiative decay pathway. nih.govnih.gov This highlights the facility of proton transfer involving the pyrimidine ring. DFT and time-dependent DFT (TD-DFT) calculations have been instrumental in mapping the potential energy surfaces for these processes and identifying the transition states. nih.gov
Furthermore, DFT studies on N-(pyrimidyl)-ω-amino acids have investigated the hydrogen bonding networks and proton transfer dynamics that lead to the formation of supramolecular structures. researchgate.netrsc.org These studies demonstrate how the interplay between the pyrimidine ring and an amino acid side chain, analogous to the aminomethyl group, can dictate complex proton transfer pathways. researchgate.netrsc.org
Table 2: Computational Insights into Protonation and Proton Transfer of Pyrimidine Analogs This table summarizes theoretical findings regarding the protonation and proton transfer mechanisms in pyrimidine derivatives, providing a basis for understanding the dynamic behavior of this compound.
| System | Computational Method | Key Findings | Reference |
| Pyrimidine and Pyrimidinamines | Neutralization-Reionization Mass Spectrometry, MP2/6-311G(2d,p) | Ring nitrogens are the primary sites of protonation over the exocyclic amino group. | nih.gov |
| 2-(2′-Hydroxyphenyl)pyrimidines | DFT, TD-DFT (M06-2X/6-31+G**) | Inhibition of ESIPT upon protonation of the pyrimidine ring, leading to a fluorescence response. | nih.govnih.gov |
| N-(2-pyrimidyl)-ω-amino acids | DFT | Characterization of hydrogen bond donor/acceptor groups and their role in forming supramolecular polymers via proton transfer. | researchgate.netrsc.org |
| C60-Aminopyrimidine Derivatives | ESI/MS/MS | Fragmentation processes are strongly dependent on the protonation sites and the structure of the exohedral moieties. | nih.gov |
Advanced Materials Applications and Research Prospects
Applications in Organic-Inorganic Hybrid Perovskites: A Field of Potential
Organic-inorganic hybrid perovskites have garnered immense interest for their exceptional performance in photovoltaic and optoelectronic devices. The organic component, often a small cation, plays a crucial role in the structural stability and electronic properties of the perovskite material. While no studies directly incorporate 2-(Aminomethyl)pyrimidine oxalate (B1200264) into perovskite structures, the general principles of ligand engineering in these materials offer a framework for its potential use. mdpi.comresearchgate.net
Synthesis and Structural Integration within Perovskite Architectures: An Unexplored Path
The synthesis of hybrid perovskites typically involves the co-precipitation of organic and inorganic precursors. The integration of a new organic cation like 2-(Aminomethyl)pyrimidine would require careful consideration of its size, charge, and ability to form stable bonds within the perovskite lattice. The pyrimidine (B1678525) ring, with its nitrogen atoms, could potentially coordinate with the metal halide framework, influencing the crystal growth and orientation. nih.gov The oxalate counter-ion might also play a role in the precursor solution chemistry, potentially affecting nucleation and growth kinetics. However, without experimental data, the precise method of its integration and the resulting structural characteristics remain speculative. Research on other organic ligands has shown that their structure significantly impacts the crystallization process and final properties of 2D perovskites. researchgate.net
Studies on Optoelectronic Properties and Photophysical Behavior: Awaiting Investigation
The optoelectronic properties of perovskites, such as their bandgap, charge carrier mobility, and photoluminescence, are highly sensitive to the nature of the organic cation. nih.gov The introduction of the 2-(aminomethyl)pyrimidine moiety could, in theory, alter the electronic landscape of the material. The aromatic pyrimidine ring might influence charge transport, while the aminomethyl group could participate in hydrogen bonding, affecting the material's stability. Studies on lead-free perovskites incorporating 2-aminomethylpyridine (2-AMP) have shown that the organic cation influences the crystal structure and nonlinear optical properties. researchgate.net However, specific studies on the photophysical behavior of perovskites containing 2-(Aminomethyl)pyrimidine oxalate are yet to be conducted.
Catalytic Systems Development: An Open Question
The field of catalysis often utilizes organic ligands to tune the activity and selectivity of metal centers. Pyrimidine-based ligands, in particular, have been explored in various catalytic reactions due to their ability to coordinate with metals and their electron-deficient nature, which can influence the catalytic cycle. nih.govgrowingscience.comnih.gov
Exploration of this compound as a Precursor for Homogeneous Catalysts: A Hypothetical Scenario
In homogeneous catalysis, a soluble catalyst is uniformly dispersed in the reaction medium. 2-(Aminomethyl)pyrimidine, the parent amine of the specified oxalate salt, could potentially act as a bidentate ligand, coordinating to a metal center through the pyrimidine nitrogen and the aminomethyl nitrogen. This chelation could form a stable complex that might exhibit catalytic activity. The oxalate salt itself could serve as a convenient starting material for the in situ generation of such a catalyst. However, no studies have been published that explore this compound as a precursor for homogeneous catalysts. Research on other pyrimidine-containing ligands has demonstrated their effectiveness in reactions like C-H activation. rsc.org
Immobilization for Heterogeneous Catalysis (e.g., Supported Catalysts): A Future Possibility
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer advantages in terms of separation and reusability. The 2-(aminomethyl)pyrimidine ligand could potentially be immobilized onto a solid support, such as silica (B1680970) or a polymer resin. This could be achieved by covalently linking the aminomethyl group or the pyrimidine ring to the support material. The resulting supported catalyst could then be used in various catalytic transformations. While this is a plausible strategy, there is currently no research available on the immobilization of this compound for heterogeneous catalysis.
Role of the Ligand in Specific Catalytic Reactions (e.g., Aminocarbonylation): An Area for Future Research
Aminocarbonylation is a powerful reaction for the synthesis of amides, an important functional group in pharmaceuticals and fine chemicals. This reaction is often catalyzed by transition metal complexes. The electronic properties of the ligands attached to the metal center are critical for the efficiency and selectivity of the reaction. A pyrimidine-based ligand, being electron-deficient, could potentially modulate the reactivity of a metal catalyst in aminocarbonylation. However, the specific role of the this compound ligand in this or any other catalytic reaction has not been investigated.
Supramolecular Materials Design
Construction of Ordered Solid-State Architectures for Specific Functions
The principles of crystal engineering, which involve the design and synthesis of functional solid-state structures, are highly relevant to this compound. The formation of salts from molecules like 2-aminopyrimidine (B69317) and oxalic acid is a well-established strategy for creating robust, hydrogen-bonded networks. nih.gov
In a closely related compound, 2-aminopyrimidinium hydrogen oxalate monohydrate, the protonated 2-aminopyrimidine cation and the monodeprotonated oxalate anion assemble into a three-dimensional supramolecular structure. nih.govresearchgate.net This assembly is stabilized by a network of intermolecular N-H···O and O-H···O hydrogen bonds. nih.govnih.gov The 2-aminopyrimidine moiety, with its two hydrogen bond donor sites on the amino group and two acceptor sites on the ring nitrogen atoms, is a self-complementary unit ideal for forming extended chains and networks. nih.govresearchgate.net The interaction between the protonated pyrimidine and the oxalate anion often results in a cyclic R2(8) hydrogen bond pattern, a robust and predictable supramolecular synthon. nih.gov
Based on these established principles, this compound is expected to form highly ordered crystalline lattices. The aminomethyl group introduces an additional N-H donor site compared to 2-aminopyrimidine, offering more complex hydrogen-bonding possibilities. The oxalate anion can participate in charge-assisted hydrogen bonds, further directing the assembly of the crystal lattice. The specific arrangement of these functional groups can be tailored to create non-centrosymmetric crystals, which may exhibit valuable properties such as second-harmonic generation (SHG) or piezoelectricity.
Table 1: Crystallographic Data for the Related Compound 2-Aminopyrimidinium Hydrogen Oxalate Monohydrate nih.gov
| Parameter | Value |
| Formula | C₄H₆N₃⁺·C₂HO₄⁻·H₂O |
| Molecular Weight | 203.16 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.295 (2) |
| b (Å) | 6.339 (2) |
| c (Å) | 11.111 (4) |
| α (°) | 75.045 (6) |
| β (°) | 84.302 (6) |
| γ (°) | 86.026 (7) |
| Volume (ų) | 425.8 (2) |
| Z | 2 |
This data for a closely related compound illustrates the type of ordered solid-state structure that can be formed.
Fabrication of Porous and Channel-Containing Materials
The pyrimidine and oxalate moieties of this compound are both valuable components in the synthesis of metal-organic frameworks (MOFs), a class of porous materials with high surface areas and tunable pore sizes. researchgate.netgoogle.com
The pyrimidine group can act as a linker in the formation of MOFs. For instance, a porous indium-based MOF (In-MOF) was synthesized using a pyrimidine-containing ligand, demonstrating the utility of the pyrimidine ring in constructing stable, porous architectures. researchgate.net Similarly, the oxalate anion is a common building block in MOF chemistry, often coordinating to metal centers to form extended networks. researchgate.net Researchers have successfully created a europium-based MOF using in situ generated oxalate ligands, which showed selectivity for gas separation. biosynth.com
Given that both of its constituent parts are known to form porous frameworks, this compound is a promising candidate for the synthesis of novel MOFs. The compound could potentially act as a dual-function ligand, with the pyrimidine nitrogen atoms and the oxalate oxygen atoms coordinating to metal centers. The aminomethyl group could project into the pores of the resulting framework, providing functional sites for selective gas adsorption or catalysis. The inherent porosity of such materials could be exploited for applications in gas storage, separation, and heterogeneous catalysis. google.com
For example, a copper-based MOF incorporating a pyrimidine-functionalized linker, demonstrated high-pressure methane (B114726) storage capabilities, highlighting the potential of pyrimidine-containing MOFs in energy applications. google.com Another study reported on an oxalate-phosphate-amine MOF designed for agricultural applications, showcasing the diverse functionalities that can be achieved with these components. researchgate.net
Potential in Molecular Recognition and Sensing Systems
The ability of the pyrimidine ring to engage in specific hydrogen-bonding interactions is fundamental to its role in molecular recognition, most notably in the base pairing of DNA. researchgate.net This inherent recognition capability can be harnessed in synthetic systems for sensing applications.
The 2-aminopyrimidine unit is recognized as an effective motif for molecular recognition due to its defined pattern of hydrogen bond donors and acceptors. nih.gov This has been explored in the development of host-guest systems. For example, 2-ureido-4-ferrocenylpyrimidine derivatives have been shown to form host-guest complexes with 2,6-diaminopyridine (B39239) through hydrogen bonding. mdpi.com The binding event in these systems could be transduced into a measurable signal, such as an electrochemical response from the ferrocene (B1249389) unit, demonstrating the principle of a molecular sensor. mdpi.com
This compound possesses the key functional groups necessary for molecular recognition. The pyrimidine ring and the aminomethyl group provide a specific array of hydrogen bond donors and acceptors that can selectively bind to complementary guest molecules. The oxalate anion could also participate in these interactions. This suggests that the compound could be incorporated into sensor designs. For instance, it could be immobilized on a transducer surface to detect specific analytes through changes in mass, optical properties, or electrochemical signals upon binding.
Future Directions and Emerging Research Avenues for this compound
While the constituent parts of this compound have demonstrated significant utility in materials science, the compound itself remains largely unexplored. Future research should focus on systematically investigating its potential as a building block for advanced materials.
A primary research direction is the synthesis and crystallographic characterization of this compound itself, as well as its coordination complexes with various metal ions. This would provide a fundamental understanding of its solid-state architecture and hydrogen-bonding motifs, which is crucial for rational materials design.
Building on this, the synthesis of novel MOFs using this compound as a primary or secondary ligand is a promising avenue. The resulting materials should be characterized for their porosity, thermal stability, and potential for applications in gas storage and separation. The role of the aminomethyl group in tuning the properties of the pores would be of particular interest.
Furthermore, the exploration of its potential in molecular recognition and sensing systems warrants significant attention. This would involve designing and synthesizing host-guest systems where this compound acts as the host molecule. Investigating its binding affinity and selectivity for various guest molecules, particularly those of biological or environmental relevance, could lead to the development of novel chemical sensors.
Finally, computational modeling and simulation can play a vital role in predicting the supramolecular assemblies of this compound and guiding the design of functional materials. Density functional theory (DFT) calculations could be employed to understand the binding energies and geometries of its host-guest complexes, accelerating the discovery of new applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Aminomethyl)pyrimidine oxalate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves condensation or substitution reactions. For example, aminomethylation of pyrimidine derivatives can be achieved via reductive amination or nucleophilic substitution using ammonia or methylamine precursors. Reaction optimization includes adjusting pH (to stabilize intermediates), temperature (50–80°C for controlled reactivity), and solvent polarity (e.g., ethanol or DMF) to enhance yield. Evidence from analogous 2-aminopyridine synthesis suggests catalytic amine buffers (e.g., 2-(aminomethyl)pyridine) may improve reaction rates by modulating proton transfer .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm molecular structure by analyzing chemical shifts (e.g., pyrimidine ring protons at δ 8.2–8.6 ppm, aminomethyl groups at δ 3.1–3.5 ppm) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., oxalate counterions forming O–H···N interactions with pyrimidine rings) .
- Purity Assessment : High-performance liquid chromatography (HPLC) and Certificates of Analysis (COA) ensure >98% purity, critical for pharmacological studies .
Advanced Research Questions
Q. How does the oxalate counterion influence the stability and reactivity of this compound?
- Methodological Answer : The oxalate ion stabilizes the compound via hydrogen bonding and ionic interactions. Crystallographic studies reveal that oxalate forms a monohydrate structure with the aminopyrimidinium cation, enhancing thermal stability and solubility in polar solvents. Researchers should monitor pH during synthesis to prevent oxalate dissociation, which may alter bioavailability .
Q. What strategies address discrepancies in crystallographic or spectroscopic data for 2-(Aminomethyl)pyrimidine derivatives?
- Methodological Answer :
- Polymorphism Screening : Use solvent recrystallization (e.g., ethanol vs. acetone) to identify stable polymorphs.
- Dynamic NMR : Resolve tautomeric equilibria or conformational flexibility in solution.
- DFT Calculations : Compare experimental and computed H NMR shifts to validate assignments .
Q. How can researchers optimize catalytic applications of 2-(Aminomethyl)pyrimidine derivatives in organic reactions?
- Methodological Answer : In oxime/hydrazone formation, the compound’s pKa (~8.6) influences its catalytic efficiency. Adjust buffer pH to match the reaction’s optimal range (e.g., pH 7–8 for imine formation). Kinetic studies (UV-Vis or HPLC monitoring) can identify rate-limiting steps, while substituent modifications (e.g., electron-withdrawing groups on pyrimidine) enhance nucleophilicity .
Q. What experimental designs are recommended for studying protonation states of this compound in physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
